Tert-butyl 4-amino-2-hydroxybenzoate

Overview

Description

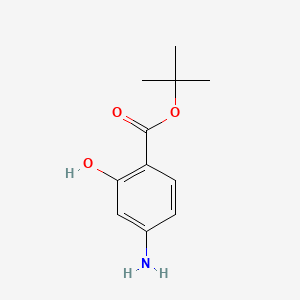

Tert-butyl 4-amino-2-hydroxybenzoate: is an organic compound with the molecular formula C11H15NO3. It is also known as this compound. This compound is a derivative of benzoic acid and is characterized by the presence of an amino group and a hydroxyl group on the benzene ring, along with a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-2-hydroxybenzoate typically involves the esterification of 4-amino-2-hydroxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction mixture is often purified through distillation and recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-amino-2-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of tert-butyl 4-amino-2-oxo-benzoate.

Reduction: Formation of this compound.

Substitution: Formation of various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry: Tert-butyl 4-amino-2-hydroxybenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into biochemical processes .

Medicine: It is investigated for its role in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its chemical properties make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2-hydroxybenzoate involves its interaction with specific molecular targets. The amino and hydroxyl groups on the benzene ring allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of enzymes and influence biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

- Tert-butyl 4-aminobenzoate

- Tert-butyl 4-amino-3-methoxybenzoate

- Tert-butyl 3-amino-2-hydroxybenzoate

Comparison: Tert-butyl 4-amino-2-hydroxybenzoate is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which allows it to participate in a wider range of chemical reactions compared to its analogs. The tert-butyl ester group also provides steric hindrance, influencing the compound’s reactivity and stability .

Biological Activity

Tert-butyl 4-amino-2-hydroxybenzoate, also known as a derivative of the salicylate family, has garnered attention in biological research due to its potential interactions with various biological targets and its implications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl group, an amino group, and a hydroxyl group attached to a benzoate moiety. Its molecular formula is , with a molecular weight of approximately 225.27 g/mol. The presence of functional groups such as the amino and hydroxy allows for hydrogen bonding, which is crucial for its interaction with enzymes and receptors.

Target Interactions

The compound is proposed to act by inhibiting various enzymes involved in metabolic pathways. It may interfere with DNA and RNA synthesis, as well as membrane transport processes in target organisms. The amino and hydroxy groups facilitate binding to biomolecules, potentially modulating their activity.

Biochemical Pathways

This compound has been shown to influence several biochemical pathways:

- Inhibition of Enzymatic Activity : It can act as a substrate or inhibitor in enzymatic reactions, affecting overall metabolic flux.

- Cell Signaling Modulation : The compound can alter signaling pathways, impacting gene expression and cellular metabolism.

- Stability and Degradation : Laboratory studies indicate that the compound's effects may vary over time due to stability issues, leading to adaptive cellular responses upon long-term exposure.

In Vitro Studies

Research has demonstrated that this compound can significantly influence cellular processes:

- Cell Proliferation : In cancer cell lines such as MDA-MB-231, the compound exhibited antiproliferative effects with IC50 values indicating potency against these cells .

- Gene Expression : The compound modulates the expression of genes involved in metabolic pathways, which can lead to altered cellular responses and potential therapeutic applications .

In Vivo Studies

Preclinical studies have indicated that this compound may have therapeutic potential:

- Tumor Growth Suppression : In xenograft models, the compound showed efficacy in suppressing tumor growth, suggesting its role as a candidate for drug development .

- Neuroprotective Effects : There is evidence suggesting that it may also exert protective effects against neurodegenerative conditions by modulating amyloid-beta aggregation .

Comparative Analysis of Biological Activity

| Activity | This compound | Related Compounds |

|---|---|---|

| Antiproliferative Effect | Moderate (IC50 ~3.22 μM) | Similar compounds show varying potency |

| Enzyme Inhibition | Yes (specific enzymes) | Varies among related salicylates |

| Neuroprotective Properties | Potential (inhibits Aβ aggregation) | Other derivatives also show activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 4-amino-2-hydroxybenzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Amino Protection : Use tert-butoxycarbonyl (Boc) or similar groups to protect the amine functionality during synthesis to prevent undesired side reactions .

Esterification : Coupling 4-amino-2-hydroxybenzoic acid with tert-butyl reagents (e.g., Boc anhydride) under catalytic conditions (e.g., DMAP, DCC) .

Deprotection : Acidic or basic hydrolysis to remove protecting groups, followed by purification via column chromatography or recrystallization .

- Critical Factors : Solvent choice (e.g., DMF for polar intermediates), temperature control (exothermic reactions require cooling), and stoichiometric ratios (excess tert-butyl reagents improve esterification efficiency) .

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

- Methodological Answer :

- Spectroscopy :

- NMR : - and -NMR to confirm ester formation (e.g., tert-butyl group at ~1.4 ppm in -NMR) and aromatic substitution patterns .

- IR : Detect carbonyl stretches (C=O at ~1700 cm) and hydroxyl/amine peaks (~3300 cm) .

- Chromatography : HPLC or GC-MS to assess purity (>97% by area normalization) and identify byproducts .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions (e.g., O- vs. N-alkylation) during synthesis?

- Methodological Answer :

- Selective Protection : Use orthogonal protecting groups (e.g., Fmoc for amines, TBS for hydroxyls) to direct reactivity .

- Kinetic Control : Lower temperatures (0–5°C) and slow reagent addition favor selective esterification over side alkylation .

- Computational Modeling : DFT calculations to predict reactive sites and transition states, guiding solvent and catalyst selection .

- Validation : Monitor reactions in real-time using in-situ FTIR or LC-MS to detect intermediates .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer :

- Systematic Solubility Studies : Measure solubility in aprotic (e.g., DMSO, THF) vs. protic (e.g., MeOH, HO) solvents at varied temperatures (25–60°C) .

- Structural Analysis : Compare with analogs (e.g., tert-butyl 4-(benzyloxy)phenylcarbamate) to assess how substituents (e.g., benzyl vs. hydroxyl) alter polarity and solubility .

- Hansen Solubility Parameters : Calculate HSPs to predict solvent compatibility and explain discrepancies .

Q. How does the tert-butyl group influence the compound’s stability under acidic/basic conditions, and what degradation pathways are observed?

- Methodological Answer :

- Stability Assays :

- Acidic Conditions : Monitor tert-butyl cleavage (e.g., TFA-mediated deprotection) via -NMR or mass spectrometry .

- Basic Conditions : Assess ester hydrolysis (e.g., NaOH) by tracking benzoic acid formation via titration .

- Degradation Pathways :

- Thermal Degradation : TGA-DSC to identify decomposition temperatures and byproducts (e.g., CO release from ester breakdown) .

- Oxidative Stability : Exposure to HO or UV light to study radical-mediated degradation .

Q. What advanced techniques elucidate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Biophysical Assays :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) with immobilized protein targets .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and affinity .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activity (e.g., IC values) across studies?

- Methodological Answer :

- Meta-Analysis : Normalize data using standardized assays (e.g., fixed cell lines, uniform ATP concentrations in viability assays) .

- Structural Verification : Confirm compound identity/purity in conflicting studies via X-ray crystallography or high-resolution MS .

- Contextual Factors : Account for differences in cell permeability (e.g., logP adjustments with tert-butyl groups) or assay conditions (pH, serum proteins) .

Q. Tables for Key Comparisons

Properties

IUPAC Name |

tert-butyl 4-amino-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6,13H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTXKCAAVOPISU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700583 | |

| Record name | tert-Butyl 4-amino-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889858-34-8 | |

| Record name | tert-Butyl 4-amino-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.